![molecular formula C19H13FN4O2S B2697265 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243102-00-2](/img/structure/B2697265.png)
3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H13FN4O2S and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H13FN4O2S
- Molecular Weight : 380.4 g/mol
- IUPAC Name : 3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. For instance, one method includes the reaction of thione derivatives with phenacyl bromides under basic conditions to yield the target compound with high purity and yield .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. The compound exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
This compound | TBD | Staphylococcus aureus, Escherichia coli |
Ampicillin | 32 | Staphylococcus aureus |
Ampicillin | 16 | Escherichia coli |
Anticonvulsant Activity
In addition to its antibacterial effects, related compounds have demonstrated anticonvulsant activity. Case studies have shown that structural modifications in triazolo derivatives can enhance their efficacy against seizure models in animal studies. The mechanism is thought to involve modulation of neurotransmitter systems in the brain .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes involved in various biological pathways. This property is particularly valuable in drug discovery for conditions such as cancer and infectious diseases .
The biological activity of this compound is largely attributed to its ability to bind to active sites on target enzymes or receptors. This binding inhibits their activity and modulates associated pathways, leading to therapeutic effects depending on the target involved.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazolo derivatives against clinical isolates and found that modifications at the phenyl ring significantly influenced potency.
- Anticonvulsant Effects : In a controlled study using animal models, derivatives similar to the target compound were shown to reduce seizure frequency by modulating GABAergic transmission.
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one . Research has shown that derivatives of triazole and pyrazine exhibit significant inhibitory effects on various cancer cell lines. For instance:
- K562 (Chronic Myeloid Leukemia) : Compounds have demonstrated the ability to block proliferation and induce apoptosis in K562 cells.
- MCF-7 (Breast Cancer) : Similar compounds have shown promising results in inhibiting the growth of MCF-7 cells.
The mechanism behind this activity is often linked to the modulation of specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives can exhibit activity against both gram-positive and gram-negative bacteria as well as fungi. For example:
- Compounds derived from pyrazole structures have shown significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa , suggesting potential as future antibacterial agents.
Synthesis and Derivatives
The synthesis of This compound involves multi-step reactions that typically include:
- Formation of the triazole ring.
- Introduction of the thioether moiety.
- Functionalization at various positions to enhance biological activity.
Research has indicated that modifying substituents on the phenyl groups can significantly influence the pharmacological profile of these compounds.
Case Study 1: Anticancer Activity
A study published in RSC Advances examined a series of pyrazole derivatives similar to our compound. The findings revealed that specific substitutions at the 7-position enhanced anticancer activity against K562 and MCF-7 cell lines, with some derivatives achieving IC50 values in low micromolar ranges .
Case Study 2: Antimicrobial Efficacy
In another research effort documented by MDPI, several synthesized compounds based on pyrazole structures were tested for antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as effective antimicrobial agents .
特性
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-14-8-6-13(7-9-14)16(25)12-27-19-22-21-17-18(26)23(10-11-24(17)19)15-4-2-1-3-5-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADELCNJUNKISKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。